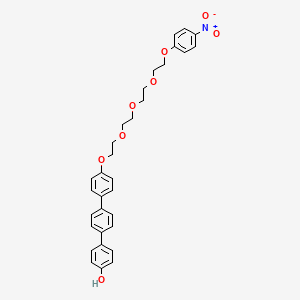
铯绿
描述
Cesium Green is a useful research compound. Its molecular formula is C32H33NO8 and its molecular weight is 559.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cesium Green suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesium Green including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铯分布的细胞内成像
“铯绿”用作荧光探针,用于高分辨率细胞内成像,以观察细胞内铯的分布。这一应用在生物学研究中尤其重要,因为了解铯的细胞内移动和积累至关重要。 该方法允许以微米级检测碳酸铯颗粒 .
环境监测与生态评价
遥感数据可以与“铯绿”整合,以监测环境质量并构建生态评价平台。 这一应用对于评估铯对生态系统的影响以及制定环境修复策略至关重要 .
生化分析
Biochemical Properties
Cesium Green plays a crucial role in biochemical reactions by selectively binding to cesium ions. This interaction is facilitated by the unique structure of Cesium Green, which allows it to form a stable complex with cesium ions. The binding of Cesium Green to cesium ions is highly specific, and this specificity is attributed to the presence of functional groups that interact with cesium ions through coordination bonds. The primary biomolecules that Cesium Green interacts with include proteins and enzymes that are involved in ion transport and homeostasis. For example, Cesium Green has been shown to interact with potassium transporters, which are responsible for the uptake and distribution of cesium ions in plant cells .
Cellular Effects
Cesium Green has significant effects on various types of cells and cellular processes. In plant cells, Cesium Green is used to monitor the uptake and distribution of cesium ions, which can influence cell function by altering ion homeostasis. The presence of cesium ions can disrupt potassium uptake, leading to changes in cellular metabolism and gene expression. In HeLa cells, Cesium Green has been shown to suppress cell proliferation by inhibiting cellular metabolism. This effect is mediated through the inhibition of glycolytic enzymes, such as pyruvate kinase, which rely on potassium as a cofactor . The disruption of potassium homeostasis by cesium ions can also affect cell signaling pathways, leading to alterations in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of Cesium Green involves its selective binding to cesium ions. This binding is facilitated by the functional groups present in Cesium Green, which form coordination bonds with cesium ions. The binding of Cesium Green to cesium ions can inhibit the activity of enzymes that require potassium as a cofactor, such as pyruvate kinase. This inhibition leads to a decrease in cellular metabolism and energy production. Additionally, Cesium Green can induce changes in gene expression by affecting ion homeostasis and signaling pathways. For example, the presence of cesium ions can activate stress response pathways, leading to the upregulation of genes involved in ion transport and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cesium Green can change over time due to its stability and degradation. Cesium Green is relatively stable under standard laboratory conditions, but its fluorescence intensity can decrease over time due to photobleaching. Long-term studies have shown that Cesium Green can have lasting effects on cellular function, particularly in the context of ion homeostasis and metabolism. For example, prolonged exposure to cesium ions can lead to sustained changes in gene expression and cellular responses, which can impact cell growth and viability .
Dosage Effects in Animal Models
The effects of Cesium Green vary with different dosages in animal models. At low doses, Cesium Green can be used to monitor cesium distribution without causing significant toxicity. At high doses, Cesium Green can induce toxic effects, such as gastrointestinal distress, hypotension, and cardiac arrhythmias. These adverse effects are primarily due to the disruption of potassium homeostasis by cesium ions, which can affect cardiac and neurological function. In animal studies, high doses of cesium chloride have been shown to cause severe hypokalemia and cardiac arrhythmias, highlighting the importance of careful dosage management when using Cesium Green .
Metabolic Pathways
Cesium Green is involved in metabolic pathways related to ion transport and homeostasis. The primary pathway involves the uptake of cesium ions through potassium transporters, which are responsible for maintaining ion balance within cells. Once inside the cell, cesium ions can compete with potassium for binding sites on enzymes and transporters, leading to changes in metabolic flux and metabolite levels. For example, cesium ions can inhibit the activity of pyruvate kinase, leading to a decrease in glycolytic flux and energy production . Additionally, cesium ions can affect the biosynthesis of glutathione, a key antioxidant that helps mitigate the toxic effects of cesium stress.
Transport and Distribution
Cesium Green is transported and distributed within cells and tissues through ion transporters and binding proteins. The primary transporters involved in cesium uptake are potassium transporters, which facilitate the movement of cesium ions across cell membranes. Once inside the cell, Cesium Green can bind to cesium ions and form stable complexes that are distributed throughout the cytoplasm and organelles. The distribution of Cesium Green within cells is influenced by the presence of binding proteins and transporters that regulate ion homeostasis. For example, Cesium Green has been used to visualize the intracellular distribution of cesium ions in plant cells, revealing their accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of Cesium Green is primarily within the cytoplasm and organelles where ion transport and metabolism occur. Cesium Green can be targeted to specific compartments through the presence of targeting signals and post-translational modifications. For example, Cesium Green can accumulate in the mitochondria, where it can affect cellular respiration and energy production. Additionally, Cesium Green can localize to the nucleus, where it can influence gene expression by affecting ion homeostasis and signaling pathways . The precise localization of Cesium Green within cells is determined by its interactions with transporters and binding proteins that regulate its distribution and activity.
属性
IUPAC Name |
4-[4-[4-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]phenyl]phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO8/c34-30-11-5-27(6-12-30)25-1-3-26(4-2-25)28-7-13-31(14-8-28)40-23-21-38-19-17-37-18-20-39-22-24-41-32-15-9-29(10-16-32)33(35)36/h1-16,34H,17-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDBZEWQACQBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCOCCOCCOCCOC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




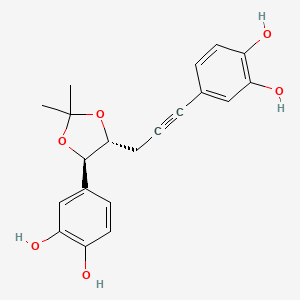
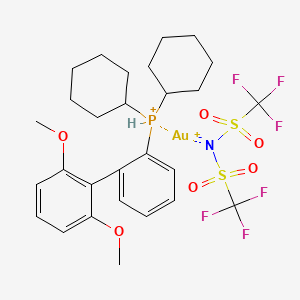
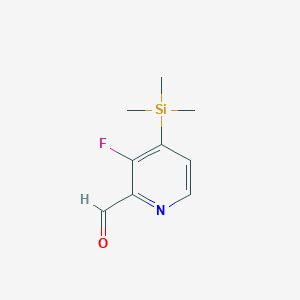

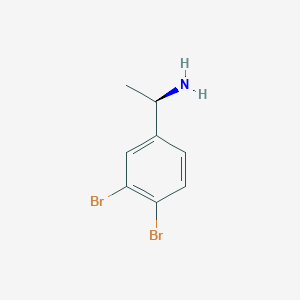
![(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1495880.png)
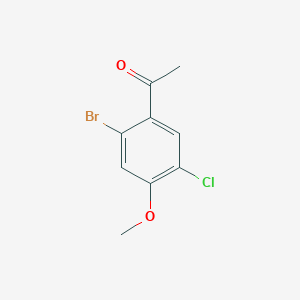
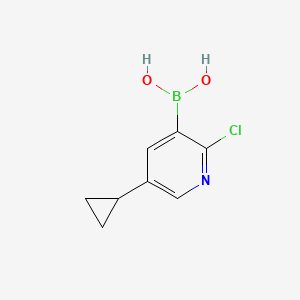

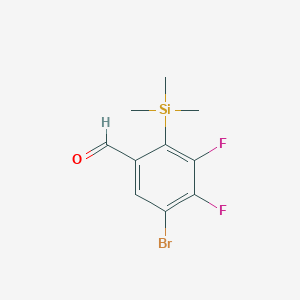

![Methyl (2S)-2-Amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate](/img/structure/B1495914.png)
